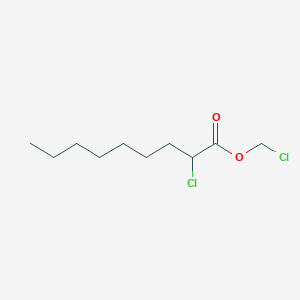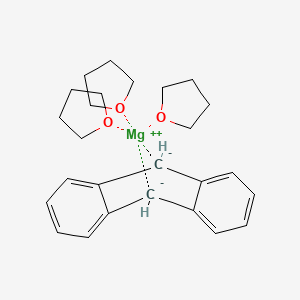
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane is an organomagnesium compound. It is derived from 9,10-dihydroanthracene, a hydrogen-donor compound, and is often used in various organic synthesis reactions. The compound is typically isolated as an adduct with tetrahydrofuran (oxolane), making it air- and water-sensitive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane can be synthesized by heating a suspension of magnesium in a tetrahydrofuran solution of 9,10-dihydroanthracene . This reaction forms an orange solid that is sensitive to air and moisture. The magnesium center in the compound is five-coordinate, occupying a C2O3 ligand sphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of magnesium with 9,10-dihydroanthracene in the presence of tetrahydrofuran. This method is scalable and can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane undergoes various types of reactions, including:
Reduction: The compound can act as a reducing agent due to the presence of the magnesium center.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Electrophiles: The compound reacts with electrophiles such as ketones, carbon dioxide, organotin chlorides, and organoaluminium chlorides.
Reaction Conditions: These reactions typically occur under anhydrous conditions to prevent the decomposition of the compound.
Major Products Formed
Dihydroanthracene Derivatives: Reactions with electrophiles yield various dihydroanthracene derivatives.
Magnesium Hydride: Reaction with hydrogen releases anthracene and forms magnesium hydride.
Wissenschaftliche Forschungsanwendungen
Magnesium;9,10-dihydroanthracene-9,10-diide;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Industry: The compound is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to donate electrons and participate in reduction reactions. The magnesium center acts as a source of highly reactive magnesium, which facilitates various chemical transformations . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the reduction of electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Anthracene: Similar to magnesium;9,10-dihydroanthracene-9,10-diide;oxolane, magnesium anthracene is an organomagnesium compound that is also isolated as an adduct with tetrahydrofuran.
9,10-Dihydroanthracene: This compound is a precursor to this compound and shares similar hydrogen-donor properties.
Uniqueness
This compound is unique due to its specific coordination environment and reactivity. The presence of the magnesium center and its coordination with tetrahydrofuran make it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
86901-19-1 |
|---|---|
Molekularformel |
C26H34MgO3 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
magnesium;9,10-dihydroanthracene-9,10-diide;oxolane |
InChI |
InChI=1S/C14H10.3C4H8O.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;3*1-2-4-5-3-1;/h1-10H;3*1-4H2;/q-2;;;;+2 |
InChI-Schlüssel |
RMRCTPUHRJOPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.[CH-]1C2=CC=CC=C2[CH-]C3=CC=CC=C31.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
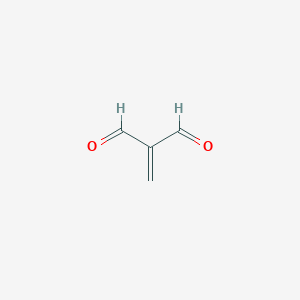



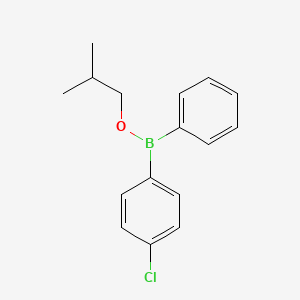
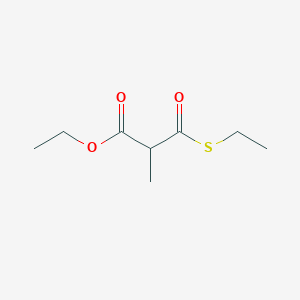
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)

